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Compound of Interest

Compound Name: Pedalitin

Cat. No.: B157511

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pedalitin

Introduction

Pedalitin is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone,
that has been isolated from various plant species, including Eremosparton songoricum,
Rabdosia japonica, and Ruellia tuberosa.[1][2] As a member of the flavonoid class, Pedalitin
has garnered interest from researchers for its potential biological activities, such as its role as
an inhibitor of xanthine oxidase, tyrosinase, and a-glucosidase.[1][3][4] This guide provides a
comprehensive overview of its chemical structure, stereochemical properties, and the
experimental methodologies used for its characterization and synthesis.

Chemical Structure

Pedalitin's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule
is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH3) group attached to
this backbone.

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for Pedalitin is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-
methoxychromen-4-one.[1] Its chemical structure is depicted in the diagram below.

Caption: 2D chemical structure of Pedalitin.
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Physicochemical Properties

A summary of the key identifiers and physicochemical properties of Pedalitin is presented in
the table below.

Property Value Reference(s)
Molecular Formula C16H1207 [1][5]
Molecular Weight 316.26 g/mol [1][5]
CAS Registry Number 22384-63-0 [1][5]

2-(3,4-dihydroxyphenyl)-5,6-
IUPAC Name dihydroxy-7-methoxychromen-  [1]
4-one

3',4',5,6-Tetrahydroxy-7-
methoxyflavone; 5,6,3',4'-

Synonyms Tetrahydroxy-7- [11[4115]
methoxyflavone; 6-

Hydroxyluteolin-7-methyl ether

Physical Description Yellow powder [4]

Melting Point 300 -301°C [1]
WUHUBDKQQPMQG-

InChlKey Q QRPMQ [1]

UHFFFAOYSA-N

Stereochemistry

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The
concept of absolute configuration, often described using R/S notation, is applied to chiral
centers—typically a carbon atom bonded to four different substituents.[6][7]

Pedalitin, as a flavone, possesses a largely planar ring system and does not contain any chiral
centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism.
Consequently, the designation of an absolute configuration (R or S) is not applicable to
Pedalitin.
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While Pedalitin itself is achiral, the conformation of its structure, particularly the rotation around
the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies
on a tetraacetate derivative of Pedalitin have been conducted to unambiguously determine its
structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the
C(3)-C(2)-C(1)-C(2") bond, indicating a near-to-flat geometry.[3]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of natural products like
Pedalitin. While detailed spectra for Pedalitin itself are not fully provided in the cited literature,
data for its tetraacetate derivative have been published.

Data Type Values Reference(s)

(500 MHz, CDCls) & 3.95 (s,
3H), 2.44 (s, 3H), 2.35 (s, 6H),  [3]
2.34 (s, 3H), 2.33 (s, 3H)

1H NMR (Pedalitin

tetraacetate)

(125 MHz, CDCls) & 176.0,

168.7, 168.0, 167.9, 167.8,

160.3, 156.3, 155.6, 144.6,

142.6, 141.8, 130.7, 129.9, [3]
124.4,124.2,121.4, 111.2,

108.6, 98.2, 56.6, 20.8, 20.7,

20.6, 20.2

13C NMR (Pedalitin

tetraacetate)

. Top Peak m/z: 316; 2nd
GC-MS (Pedalitin) ) [1]
Highest m/z: 270

Experimental Protocols

The following sections detail the methodologies for the synthesis of Pedalitin and the
preparation of its derivative for structural analysis.

Synthesis of Pedalitin

A concise synthesis of Pedalitin has been achieved through a multi-step process starting from
readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative
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cyclization, and a final demethylation step.

6-hydroxy-2,3,4-trimethoxyacetophenone +
Vanillin

Aldol Condensation

(Basic Conditions)

G'—hydroxychalcone intermediata

Oxidative Cyclization
(lodine in DMSO)

Entermediate Flavone (SD

tep 3

Serial Demethylation
(30% HBr in Acetic Acid)

Pedalitin (1)

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of Pedalitin.

Detailed Protocol:
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» Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under
basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]

o Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using
iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]

o Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy
groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen
bromide solution in acetic acid, yielding the final product, Pedalitin.[3][8]

Preparation of Pedalitin Tetraacetate for X-ray
Crystallography

To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure,
Pedalitin is converted to its tetraacetate derivative.[3]

N
Reagents:
Pedalitin Acetic Anhydride (Ac20)
Pyridine

Acetylation Reaction

Conditions:
Room Temperature

12 hours

Pedalitin Tetraacetate (6)
(94.7% vyield)

Crystallization

Single Crystal for
X-ray Analysis

Click to download full resolution via product page
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Caption: Experimental workflow for Pedalitin acetylation.
Detailed Protocol:

o Acetylation: Pedalitin is acetylated using standard conditions: acetic anhydride (Ac20) and
pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields
Pedalitin tetraacetate in high purity (94.7%).[3]

o Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of
a solution of the tetraacetate (5 mg) in ethanol (2 mL).[3]

Conclusion

Pedalitin is an achiral, naturally occurring flavone with a well-defined chemical structure. Its
identity has been confirmed through systematic nomenclature, spectroscopic analysis, and
unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways
developed provide a reliable method for obtaining this compound for further research into its
biological and pharmacological properties. This guide serves as a technical resource for
professionals in the fields of natural product chemistry, medicinal chemistry, and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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